molecular formula C19H15Cl2N3O3S B2431815 2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1007193-88-5

2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Katalognummer: B2431815
CAS-Nummer: 1007193-88-5
Molekulargewicht: 436.31
InChI-Schlüssel: SHDOYWXVDCYTMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O3S and its molecular weight is 436.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-12-4-6-15(7-5-12)27-9-18(25)22-19-16-10-28(26)11-17(16)23-24(19)14-3-1-2-13(21)8-14/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOYWXVDCYTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. Thienopyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₂S
  • Molecular Weight : 332.25 g/mol

The presence of the chlorophenoxy group and thieno[3,4-c]pyrazole moiety suggests potential interactions with biological targets involved in inflammatory and oxidative stress pathways.

1. Antioxidant Activity

Recent studies have demonstrated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, a study focusing on similar thieno[2,3-c]pyrazole derivatives showed that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced when treated with thienopyrazole derivatives compared to control groups, indicating their protective role against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04
Thienopyrazole (7f)3.7 ± 0.37
Thienopyrazole (8)29.1 ± 3.05

This table illustrates the effectiveness of various thienopyrazole compounds in reducing the percentage of altered erythrocytes when exposed to toxic agents.

2. Anti-inflammatory Effects

Thienopyrazoles have been reported to inhibit enzymes related to inflammatory pathways, such as phosphodiesterase (PDE) enzymes, which are implicated in various inflammatory diseases . Compounds like the one may serve as selective PDE inhibitors, thus providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Antimicrobial Activity

Research on related thienopyrazole derivatives indicates that these compounds possess antimicrobial properties against a range of pathogens . The structural similarity suggests that This compound could exhibit similar antimicrobial efficacy.

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of various thieno[2,3-c]pyrazole derivatives where researchers found significant activity against both bacterial and fungal strains . These findings underscore the potential utility of thienopyrazoles in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?

  • Methodology : A multi-step synthesis is typical for such heterocyclic acetamides. Key steps include:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃/DMF) to introduce the chlorophenoxy group .
  • Reduction of nitro intermediates to amines using iron powder in acidic media .
  • Condensation with cyanoacetic acid or similar reagents under coupling agents (e.g., DCC or EDCI) to form the acetamide backbone .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodology :

  • NMR (¹H/¹³C): Identify protons on the chlorophenyl, thienopyrazole, and acetamide moieties. Splitting patterns (e.g., doublets for aromatic protons) confirm substitution positions .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₁₆Cl₂N₃O₃S).
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and S=O vibrations (~1050 cm⁻¹) from the thienopyrazole ring .
  • Fluorometry : If fluorophores are present, emission/excitation spectra assess electronic properties .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., COX-2) using fluorescence-based kits. IC₅₀ values indicate potency .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the thienopyrazole intermediate?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions .
  • In situ monitoring : FTIR or HPLC tracks intermediate formation, minimizing side products like over-oxidized species .

Q. What computational tools predict this compound’s reactivity and binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., PDB: 1XYZ) using flexible ligand docking. Analyze binding energy (ΔG) and hydrogen-bond interactions .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS identifies degradation products under assay conditions (e.g., pH 7.4, 37°C) that may reduce potency .
  • Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates across labs .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Screen with HCl, sodium, or meglumine counterions via pH-solubility profiling .
  • Nanoformulation : Prepare PEGylated liposomes (50–200 nm via dynamic light scattering) for sustained release .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.